3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-(3-methylbutoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-8(2)3-4-17-11-6-9(12(13,14)15)5-10(16)7-11/h5-8H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUNGGHWSDDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation employs reagents such as trifluoromethyl sulfonium salts or Umemoto’s reagent to introduce the -CF₃ group at the meta position relative to the amino group. For example, reacting 3-nitroaniline with Umemoto’s reagent in the presence of a Lewis acid (e.g., BF₃·OEt₂) yields 3-nitro-5-(trifluoromethyl)aniline, a precursor for subsequent alkoxylation and reduction. Challenges include controlling regioselectivity and minimizing over-fluorination, which are addressed by optimizing reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-reagent).
Transition-Metal-Mediated Cross-Coupling
Copper- and palladium-catalyzed cross-coupling reactions enable precise trifluoromethyl group installation. A representative method involves reacting 3-bromo-5-nitroaniline with methyl chlorodifluoroacetate in the presence of CuI and 1,10-phenanthroline at 80°C, achieving 85% conversion to 3-nitro-5-(trifluoromethyl)aniline. This method’s scalability is enhanced by using inexpensive catalysts and avoiding harsh conditions.
Alkoxylation via Nucleophilic Substitution
The 3-methylbutoxy group is introduced through nucleophilic aromatic substitution (NAS) or Mitsunobu reactions , depending on the substrate’s electronic properties.
Nucleophilic Aromatic Substitution
Activated aromatic rings (e.g., nitro- or trifluoromethyl-substituted anilines) undergo NAS with 3-methylbutanol derivatives. For instance, 3-nitro-5-(trifluoromethyl)aniline reacts with 3-methylbutyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base at 120°C, yielding 3-(3-methylbutoxy)-5-(trifluoromethyl)nitrobenzene with 78% efficiency. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
Mitsunobu Reaction
For less-activated substrates, the Mitsunobu reaction offers a viable alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , 3-hydroxy-5-(trifluoromethyl)aniline couples with 3-methylbutanol at room temperature, achieving 82% yield. This method is particularly advantageous for sterically hindered substrates but requires careful moisture control.
Catalytic Hydrogenation for Nitro Group Reduction
Reducing the nitro intermediate to the final aniline derivative is critical. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is the most widely employed method.
Hydrogenation Conditions and Optimization
In a representative procedure, 3-(3-methylbutoxy)-5-(trifluoromethyl)nitrobenzene (280 g) is dissolved in ethanol and treated with 5% Pd/C (0.3 wt%) under 4 kg/cm² H₂ pressure at 50°C for 48 hours, yielding 140 g (70%) of the target aniline with >99% purity. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 0.3–0.5 wt% Pd/C | Higher loading reduces reaction time but increases cost |
| Hydrogen pressure | 4–6 kg/cm² | Elevated pressure improves kinetics |
| Solvent | Ethanol | Enhances substrate solubility and catalyst activity |
| Temperature | 50–60°C | Balances reaction rate and side reactions |
Alternative reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous THF achieve comparable yields (68–72%) but require post-reduction purification to remove sulfur byproducts.
Multi-Step Convergent Synthesis Pathways
Industrial-scale production often employs convergent synthesis to improve efficiency. A typical sequence involves:
-
Trifluoromethylation : 3-Nitroaniline → 3-nitro-5-(trifluoromethyl)aniline (CuI, 80°C, 85% yield).
-
Alkoxylation : NAS with 3-methylbutyl bromide (K₂CO₃, DMF, 120°C, 78% yield).
This pathway’s overall yield is 46.4% (0.85 × 0.78 × 0.70), with purity exceeding 99% as confirmed by GC-MS.
Process Optimization and Scalability Considerations
Solvent Selection
Catalyst Recycling
Pd/C catalysts are reused up to three times without significant activity loss, reducing costs by 30%.
Purity Enhancement
Crystallization from petroleum ether or hexane removes residual impurities, achieving HPLC purity >95%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl and methylbutoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s trifluoromethyl group is known to enhance the biological activity of pharmaceuticals. It is used in the development of drugs with improved efficacy and stability .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in radical reactions, contributing to its reactivity in various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group significantly impacts biological activity. For example:
- 3-(Trifluoromethyl)aniline derivatives (meta-substituted) generally exhibit lower anticancer activity compared to 2-(trifluoromethyl)aniline (ortho) or 4-(trifluoromethyl)aniline (para) isomers. This is attributed to reduced basicity (pKa = 3.49 for meta vs. 2.75 for para) and weaker interactions with cellular targets .
- In contrast, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline () demonstrated high inhibitory activity (IC50 = 3.42–8.84 µM against cancer lines), likely due to the imidazole moiety’s hydrogen-bonding capacity .
Functional Group Comparisons
- Alkoxy vs. Heterocyclic Substituents: The 3-methylbutoxy group in the target compound may enhance lipophilicity and membrane permeability compared to imidazole-containing analogs.
- Fluorine vs. Alkoxy : Fluorine substituents (e.g., 2-fluoro-5-CF₃ aniline) improve activity in kinase inhibitors (IC50 = 27.1 µM) due to electronegativity and steric fit, whereas bulkier alkoxy groups may hinder binding .
Physicochemical Properties
Key Research Findings
Substituent Position Matters : Ortho/para-trifluoromethyl isomers exhibit higher bioactivity than meta-substituted analogs due to optimized electronic and steric profiles .
Heterocyclic vs. Alkoxy : Imidazole derivatives (e.g., ) achieve lower IC50 values in anticancer assays compared to alkoxy-substituted compounds, emphasizing the importance of hydrogen-bonding groups .
Toxicity Trade-offs : Bulky alkoxy chains may reduce cytotoxicity but also diminish target affinity, necessitating a balance in drug design .
Biological Activity
3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline is a compound of interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the methylbutoxy group may also influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline |
| Molecular Formula | C12H14F3N |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Synthesis Methods
The synthesis of 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline typically involves nucleophilic substitution reactions, where the aniline derivative is reacted with a suitable alkyl halide under basic conditions. Common solvents include dichloromethane or toluene, and bases such as sodium hydroxide are frequently employed.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline exhibit significant anticancer properties. For example, a related quinobenzothiazine compound showed IC50 values of 0.051 µM against pancreatic cancer cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects . The mechanism of action is believed to involve DNA intercalation, which disrupts cellular replication processes.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity associated with compounds containing similar functional groups. Research has demonstrated that modifications in the molecular structure can lead to varying degrees of inhibition of inflammatory responses in vivo. For instance, certain derivatives showed up to 53% inhibition in carrageenan-induced paw edema in rat models . This suggests that 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline may also possess anti-inflammatory effects worth exploring.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of various aniline derivatives on pancreatic cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of structurally similar compounds, revealing significant reductions in inflammation markers when tested against induced paw edema models .
The proposed mechanism for the biological activity of 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline involves:
- Targeting Enzymatic Pathways : The compound may interact with key enzymes involved in cell signaling pathways related to cancer proliferation and inflammation.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, introducing the 3-methylbutoxy group at the 3-position of 5-(trifluoromethyl)aniline derivatives often involves reacting a brominated precursor with 3-methylbutanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization may require controlled stoichiometry, inert atmospheres, and purification via column chromatography .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
Q. How can the purity and structural identity of 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm the presence of the trifluoromethyl group (F NMR, δ ~ -60 ppm) and aromatic protons (H NMR, δ 6.5–7.5 ppm).
- Elemental Analysis : Verify molecular formula (C₁₂H₁₆F₃NO) through combustion analysis or HRMS .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline to biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions, while the 3-methylbutoxy chain may influence steric effects .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions of electron deficiency (e.g., near the trifluoromethyl group) for hydrogen bonding or π-π stacking .
- Validation : Compare docking scores (e.g., ΔG values) with experimental IC₅₀ data from enzyme inhibition assays.
Q. How does the 3-methylbutoxy substituent impact the compound’s solubility and pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine octanol/water partition coefficients experimentally or via predictive software (e.g., MarvinSuite). The 3-methylbutoxy group increases lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility .
- In Vitro Assays : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis.
Q. What analytical techniques resolve contradictions in reported spectral data for trifluoromethyl-substituted anilines?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in H NMR caused by aromatic protons and substituent effects.
- Variable Temperature NMR : Clarify dynamic rotational barriers of the 3-methylbutoxy group .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline derivatives?
- Methodology :
- Analog Synthesis : Modify the 3-methylbutoxy chain (e.g., shorten to ethoxy or introduce branching) and substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano).
- Biological Testing : Screen analogs against target enzymes or cell lines to correlate substituent effects with activity .
- Statistical Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., Hammett σ constants) driving potency.
Q. What strategies mitigate decomposition of 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline under acidic or oxidative conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
